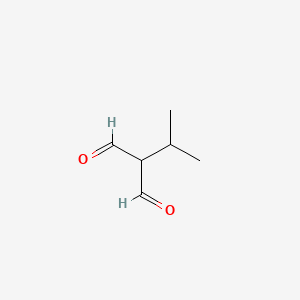

Isopropylmalondialdehyde

Übersicht

Beschreibung

Isopropylmalondialdehyde is a chemical compound that is used for experimental and research purposes . It is a variant of malondialdehyde, which is a common marker of lipid peroxidation .

Relevant Papers Several papers were found during the search, including those discussing the dehydration of isopropanol , the use of malondialdehyde as a biomarker for oxidative stress , and the role of malondialdehyde in the molecular mechanisms of the formation of primary atherosclerotic vascular wall lesions . These papers could provide further insights into the properties and applications of this compound and related compounds.

Wissenschaftliche Forschungsanwendungen

1. Industrial and Clinical Uses

Isopropyl alcohol, a structural isomer of propanol, is extensively utilized as an industrial solvent and as a preservative and antiseptic in clinical settings. Although it can mildly irritate eyes and mucous membranes, it's generally considered a weak sensitizer (García‐Gavín et al., 2011).

2. Disinfection and Inactivation of Viruses

Isopropyl alcohol is an effective inactivator of the human T-lymphotropic virus type III/lymphadenopathy-associated virus (HTLV-III/LAV), commonly used in research laboratories for disinfection. It has demonstrated efficacy in inactivating this virus at concentrations lower than those typically used for disinfectants (Martin-Martin et al., 1985).

3. Atmospheric Chemistry Studies

Isopropyl alcohol is implicated in atmospheric chemistry, particularly in relation to formaldehyde (HCHO) emissions. The study of HCHO from space provides insights into volatile organic compounds (VOCs) emissions, where isopropyl alcohol plays a role (Zhu et al., 2016).

4. Polymer Science Research

In the field of polymer science, isopropyl alcohol is involved in the thermal oxidation of isotactic polypropylene, leading to the formation of various organic products including aldehydes, ketones, acids, and alcohols (Hoff & Jacobsson, 1982).

Eigenschaften

IUPAC Name |

2-propan-2-ylpropanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)6(3-7)4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYHYJGOOMMTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604172 | |

| Record name | (Propan-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81756-51-6 | |

| Record name | (Propan-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

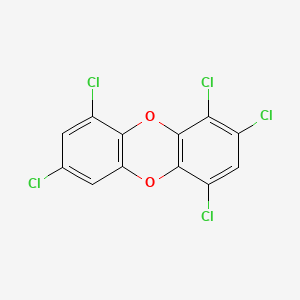

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[[(Octahydro-2H-quinolizin-1-yl)methyl]thio]-quinoline](/img/structure/B3066362.png)

![6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid](/img/structure/B3066392.png)